1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine
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Overview
Description
1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C9H17N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but lacking the isopropoxymethyl group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substituents, used in energetic materials.
Uniqueness
1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3,5-dimethyl-1-(propan-2-yloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-6(2)13-5-12-8(4)9(10)7(3)11-12/h6H,5,10H2,1-4H3 |
InChI Key |
QDYZBZDDWQYVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COC(C)C)C)N |
Origin of Product |
United States |
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